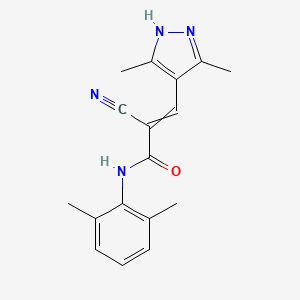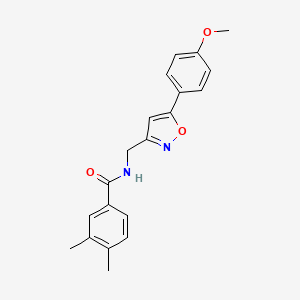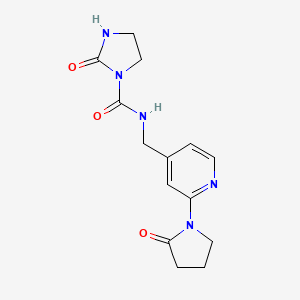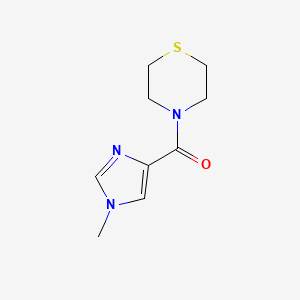![molecular formula C21H26N4O B2795808 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide CAS No. 1424704-97-1](/img/structure/B2795808.png)
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide is a synthetic organic compound known for its multifaceted applications in chemistry, biology, and industry. This compound stands out for its unique structural features and potential chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps. One common method starts with the preparation of the pyrrole core. This is achieved through a condensation reaction between 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole and an appropriate aldehyde. Following this, the prop-2-enamide moiety is introduced via an amide formation reaction, often using acyl chlorides under basic conditions. The final step is the incorporation of the nitrile group through a dehydration reaction, typically using a cyanating agent.
Industrial Production Methods
Industrial production methods rely on scalable and cost-effective strategies. Multi-step synthesis is usually conducted in continuous flow reactors to ensure high yield and purity. Catalysts and automated monitoring systems are employed to optimize reaction conditions and minimize by-product formation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation to form various oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reduction reactions may involve agents such as lithium aluminum hydride to convert nitrile groups to amines.
Substitution: : Nucleophilic substitution reactions are common, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: : Utilizes reagents like potassium permanganate in acidic or basic media.
Reduction: : Lithium aluminum hydride or sodium borohydride are standard reagents.
Substitution: : Conditions may vary, but often involve strong nucleophiles and polar solvents.
Major Products
Oxidation: : Produces oxides and possibly carboxylic acids.
Reduction: : Results in primary amines.
Substitution: : Leads to a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide finds extensive use in:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : In studies of cell signaling pathways due to its potential as a ligand.
Medicine: : Investigated for its therapeutic potential in treating certain diseases owing to its bioactivity.
Industry: : Applied in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The compound's mechanism of action in biological systems involves interaction with molecular targets such as enzymes and receptors. The pyrrole and pyridine rings allow for strong binding affinity to various biological macromolecules. This interaction can modulate signaling pathways and enzyme activities, contributing to its effects.
Comparación Con Compuestos Similares
Similar Compounds
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide can be compared to compounds like:
2-cyano-3-[2,5-dimethyl-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide.
2-cyano-3-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide.
Uniqueness
The unique structural components, such as the 2-methylpropyl substitution on the pyrrole ring, grant it distinct reactivity and binding properties.
Its combination of a pyrrole core with a nitrile and prop-2-enamide groups offers unique pathways for synthetic derivatization and biological activity.
This compound exemplifies the intricate beauty and utility of modern synthetic organic chemistry, opening doors to new research and applications.
Propiedades
IUPAC Name |
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(1-pyridin-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-14(2)13-25-15(3)10-18(17(25)5)11-19(12-22)21(26)24-16(4)20-8-6-7-9-23-20/h6-11,14,16H,13H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCYFLJAUWEPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)NC(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}naphthalene-2-carboxamide](/img/structure/B2795728.png)
![N-(3-methylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2795729.png)
![(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2795732.png)


![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2795736.png)

![(2R,3S)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2795741.png)




![1-((2-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2795748.png)
